2-Butylpropanedinitrile
Overview
Description
2-Butylpropanedinitrile is an organic compound with the chemical formula C9H15N. It contains two cyano groups and a butyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
2-Butylpropanedinitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential use in drug development and as a biochemical probe . In the industrial sector, this compound is used in the production of various chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets .
Mode of Action
Nitrile-containing pharmaceuticals are known to interact with their targets in a way that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It’s known that nitrile-containing pharmaceuticals can affect a broad range of clinical conditions .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to have enhanced pharmacokinetic profiles .
Result of Action
Nitrile-containing pharmaceuticals are known to bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Action Environment
It’s known that environmental factors can influence the action of many chemical compounds .
Preparation Methods
2-Butylpropanedinitrile can be synthesized through several methods. One common preparation method involves adding sodium cyanide to butanol, followed by heating to form this compound . Another method involves the generation of diborane in situ and the general method for nitrile reduction . Industrial production methods often involve catalytic hydrogenation using rhodium catalysts .
Chemical Reactions Analysis
2-Butylpropanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanide, diborane, and rhodium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of diamines .
Comparison with Similar Compounds
2-Butylpropanedinitrile can be compared with other similar compounds such as tert-2-Butylpropanedinitrile. Both compounds share similar chemical structures but differ in their side chains and specific applications . Other similar compounds include various nitriles and malononitriles, which also contain cyano groups and are used in similar chemical reactions .
Properties
IUPAC Name |
2-butylpropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJYYHYSAGXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508917 | |
Record name | Butylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-58-4 | |
Record name | Butylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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